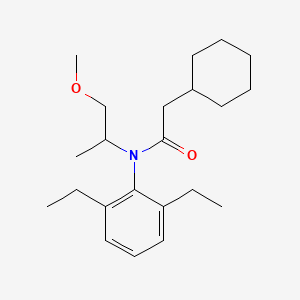
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as CX-5461 and is a selective inhibitor of RNA polymerase I transcription, which plays a crucial role in the regulation of cell growth and proliferation. The purpose of
作用機序
CX-5461 works by selectively inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By downregulating ribosomal RNA synthesis, CX-5461 induces a nucleolar stress response, leading to the activation of p53 and subsequent cell death in cancer cells. CX-5461 has also been shown to induce DNA damage, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, CX-5461 has been shown to induce autophagy, a process by which cells recycle damaged or unnecessary components. CX-5461 has also been shown to induce the expression of interferon-stimulated genes, which play a role in the immune response.
実験室実験の利点と制限
One advantage of CX-5461 is its selectivity for RNA polymerase I transcription, which allows for the specific targeting of cancer cells. However, CX-5461 has been shown to have limited efficacy in some cancer types, and its use may be limited by toxicity concerns. In addition, the synthesis of CX-5461 is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on CX-5461. One area of interest is the development of CX-5461 analogs with improved efficacy and reduced toxicity. Another area of interest is the combination of CX-5461 with other cancer treatments, such as immunotherapy and targeted therapy. Finally, the development of biomarkers to predict response to CX-5461 may help to identify patients who are most likely to benefit from this treatment.
In conclusion, CX-5461 is a promising compound that has been studied extensively for its potential use in cancer treatment. Its selective inhibition of RNA polymerase I transcription makes it a promising candidate for the specific targeting of cancer cells. Further research is needed to fully understand the potential of CX-5461 and to develop more effective and less toxic analogs.
合成法
The synthesis of CX-5461 involves several steps, including the reaction of 2-cyclohexylacetic acid with thionyl chloride to form 2-cyclohexylacetyl chloride. This intermediate is then reacted with N-(2,6-diethylphenyl)-N-(2-methoxy-1-methylethyl)amine to form the desired product, CX-5461. The overall yield of this process is approximately 20%.
科学的研究の応用
CX-5461 has been studied extensively for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. CX-5461 has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In addition, CX-5461 has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-5-19-13-10-14-20(6-2)22(19)23(17(3)16-25-4)21(24)15-18-11-8-7-9-12-18/h10,13-14,17-18H,5-9,11-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXLAVPMPYUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)COC)C(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5052823.png)
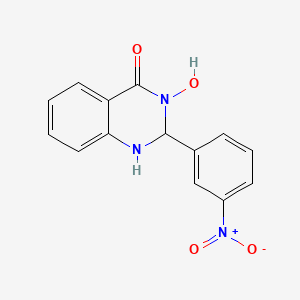
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5052840.png)
![N,N-dimethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5052854.png)
![2-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5052859.png)
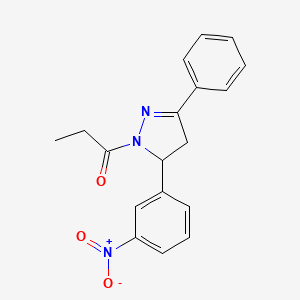

![1-[2-(4-methoxyphenyl)-1-methyl-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5052899.png)
![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5052901.png)
![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B5052912.png)
![ethyl 1-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B5052920.png)
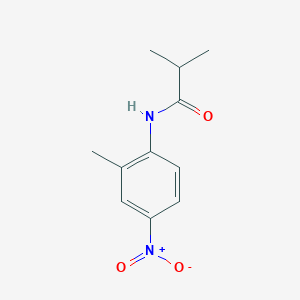
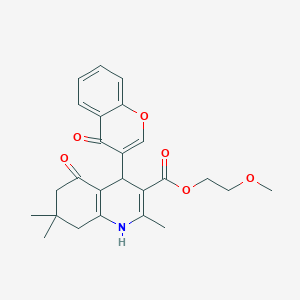
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5052951.png)